N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea
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Overview
Description
N-(4-acetylphenyl)-N’-(4-fluorobenzyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an acetyl group attached to a phenyl ring and a fluorobenzyl group attached to the nitrogen atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-N’-(4-fluorobenzyl)urea typically involves the reaction of 4-acetylphenyl isocyanate with 4-fluorobenzylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-acetylphenyl)-N’-(4-fluorobenzyl)urea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. Additionally, the use of automated purification systems can streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-N’-(4-fluorobenzyl)urea can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(4-carboxyphenyl)-N’-(4-fluorobenzyl)urea.
Reduction: Formation of N-(4-acetylphenyl)-N’-(4-aminobenzyl)urea.
Substitution: Formation of N-(4-acetylphenyl)-N’-(4-substituted benzyl)urea, depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-N’-(4-fluorobenzyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-N’-(4-fluorobenzyl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The acetyl and fluorobenzyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-N’-(4-chlorobenzyl)urea: Similar structure but with a chlorine atom instead of fluorine.
N-(4-acetylphenyl)-N’-(4-methylbenzyl)urea: Similar structure but with a methyl group instead of fluorine.
N-(4-acetylphenyl)-N’-(4-nitrobenzyl)urea: Similar structure but with a nitro group instead of fluorine.
Uniqueness
N-(4-acetylphenyl)-N’-(4-fluorobenzyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-11(20)13-4-8-15(9-5-13)19-16(21)18-10-12-2-6-14(17)7-3-12/h2-9H,10H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHAGXXXYVQKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793722 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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